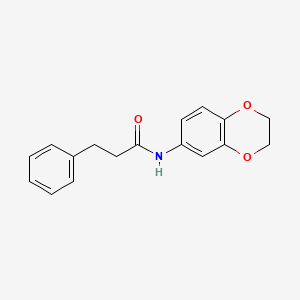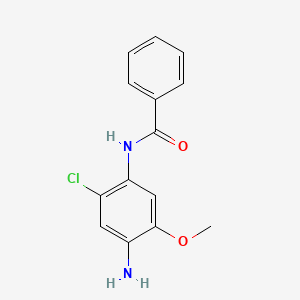![molecular formula C18H17N3O2S B5889106 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mécanisme D'action
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to impaired B cell activation and survival. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It also has a favorable safety profile, with no significant toxicity observed in animal studies. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to inhibit BTK activity and impair B cell receptor signaling, leading to decreased proliferation and survival of B cells. This has potential therapeutic implications for the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a favorable safety profile, with no significant toxicity observed in animal studies. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.
Orientations Futures
There are several potential future directions for research on 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole. One area of interest is the development of combination therapies that include 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole and other chemotherapeutic agents. Preclinical studies have shown that 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has synergistic effects with other drugs, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in clinical trials for the treatment of B cell malignancies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in patients with relapsed or refractory B cell lymphoma. Finally, there is potential for the development of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole analogs with improved potency and selectivity for BTK.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, starting with the reaction of 2-bromo-1H-indole with 2-thiophenecarboxylic acid. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with piperazine to yield the final product. The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been optimized to improve yields and purity, and it is now available for research use.
Applications De Recherche Scientifique
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole inhibits BTK activity and impairs B cell receptor signaling, leading to decreased proliferation and survival of B cells. In vivo studies using animal models of B cell lymphoma have demonstrated significant antitumor activity of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, both as a single agent and in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(15-12-13-4-1-2-5-14(13)19-15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVHBOHQZAMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)


![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)

![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)